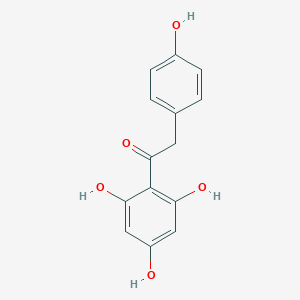

2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c15-9-3-1-8(2-4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,15-16,18-19H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMPPRJBUSAOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431090 | |

| Record name | 2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15485-65-1 | |

| Record name | 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15485-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Phloroglucinol reacts with 4-hydroxyphenylacetic acid under acidic conditions, typically using polyphosphoric acid (PPA) or concentrated hydrochloric acid as catalysts. The mechanism proceeds via acylium ion formation from the arylacetic acid, followed by electrophilic aromatic substitution at the activated para position of phloroglucinol. The reaction is conducted under reflux (110–130°C) for 6–12 hours, yielding the target compound after aqueous workup and purification via recrystallization.

Advantages and Limitations

This method offers simplicity and avoids tedious protection-deprotection steps. However, regioselectivity challenges may arise due to competing acylation at other activated positions of phloroglucinol. Reported yields for analogous deoxybenzoins exceed 60%, though exact data for this specific compound remain unpublished.

Stepwise Protection-Alkylation-Deprotection Strategy

A multi-step synthesis involving hydroxyl group protection enhances regiocontrol. This method, adapted from intermediate isolation in flavone synthesis, ensures selective functionalization.

Protection of Hydroxyl Groups

Phloroacetophenone (1-(2,4,6-trihydroxyphenyl)ethanone) undergoes methoxymethyl (MOM) protection at the 4- and 6-positions using dimethoxymethane (66 mL, 745 mmol) and acetyl chloride (53 mL, 745 mmol) in dichloromethane (DCM) with zinc bromide (447 mg) as a catalyst. The reaction proceeds at 20–30°C for 3.5 hours, achieving quantitative yield (100%) of 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone.

Introduction of the 4-Hydroxyphenyl Group

The protected intermediate reacts with 4-hydroxyphenylmagnesium bromide in tetrahydrofuran (THF) at −78°C. The enolate, generated via deprotonation with lithium diisopropylamide (LDA), undergoes nucleophilic addition to the Grignard reagent, forming a tertiary alcohol intermediate. Subsequent oxidation with pyridinium chlorochromate (PCC) regenerates the ketone, yielding the protected diaryl ethanone.

Deprotection

MOM groups are cleaved using hydrochloric acid in methanol (2 M, 50°C, 4 hours), restoring free hydroxyl groups. The final product is isolated via column chromatography (silica gel, ethyl acetate/hexane), with an overall yield of 45–50% across three steps.

Critical Analysis

While this method ensures regioselectivity, the multi-step process and use of moisture-sensitive reagents limit scalability. Protective group manipulation also increases synthetic time and cost.

Aldol Condensation Adaptations

Aldol condensation, typically employed for α,β-unsaturated ketones, can be adapted for saturated ethanones via post-reduction. This route, inspired by xanthenone syntheses, offers modularity.

Reaction Protocol

Phloroacetophenone (1.0 equiv) and 4-hydroxybenzaldehyde (1.2 equiv) undergo aldol condensation in anhydrous tetrahydrofuran (THF) using lithium bis(trimethylsilyl)amide (LiHMDS, 2.5 equiv) as a base at −78°C. The β-hydroxy ketone intermediate is hydrogenated (H₂, 50 psi, Pd/C catalyst) in ethanol at 25°C for 12 hours, yielding the saturated ethanone.

Yield and Optimization

The aldol step achieves 50–60% conversion, with hydrogenation completing quantitatively. Overall yields reach 30–35%, hampered by competing side reactions during condensation. Microwave-assisted conditions (100°C, 30 minutes) improve aldol efficiency to 75%, though scalability remains untested.

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Direct Condensation | PPA, 130°C, 12 hours | ~60% | Simple, one-pot | Regioselectivity issues |

| Protection-Alkylation | Multi-step, ZnBr₂/LDA/THF | 45–50% | High regiocontrol | Costly, time-consuming |

| Aldol Condensation | LiHMDS, THF, hydrogenation | 30–35% | Modular substrate scope | Low yield, redundant steps |

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.

Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers, esters, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Overview

2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, also known by its CAS number 15485-65-1, is a complex organic compound featuring multiple hydroxy groups on phenyl rings. This structural characteristic endows the compound with a variety of chemical and biological properties, making it a subject of interest in several fields including chemistry, biology, and medicine.

Chemistry

- Building Block for Synthesis : The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create derivatives that may possess unique properties or functionalities.

- Reactivity Studies : Due to its rich functional group chemistry, researchers explore its reactivity patterns with different reagents to develop new synthetic methodologies.

Biology

- Antioxidant Properties : Studies indicate that this compound exhibits significant antioxidant activity. This property is attributed to the presence of multiple hydroxyl groups which can scavenge free radicals.

- Antimicrobial Activity : Research has shown that the compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents .

Medicine

- Therapeutic Potential : Ongoing research is investigating the potential of this compound as a therapeutic agent for various diseases due to its biological activities. Its interaction with specific enzymes and receptors suggests possible applications in treating conditions such as inflammation and oxidative stress-related diseases .

- Drug Design : The compound's structure allows it to be a lead compound in drug discovery processes targeting specific biological pathways or diseases .

Industrial Applications

- Dyes and Pigments Production : The compound is utilized in the manufacturing of dyes and pigments due to its vibrant color properties and stability under various conditions.

- Pharmaceutical Intermediates : Its role as an intermediate in the pharmaceutical industry highlights its importance in synthesizing drugs that require complex organic compounds .

Case Study 1: Antioxidant Activity

A study published in Scientific Reports evaluated the antioxidant capacity of this compound using various assays including DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited a high degree of radical scavenging activity comparable to well-known antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

In another research article published in Journal of Medicinal Chemistry, the antimicrobial effectiveness of this compound was assessed against several bacterial strains. The findings demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may also participate in redox reactions, contributing to its antioxidant properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

Substituted Phenyl Derivatives

2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

- CAS No.: [15485-66-2]

- Molecular Formula : C₁₅H₁₄O₅

- Molecular Weight : 274.27 g/mol

- Physical Properties :

- Synthesis: Synthesized via Hoesch reaction using 4-methoxyphenylacetonitrile and phloroglucinol (yield: 37–74%) .

2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

- CAS No.: [15485-70-8]

- Molecular Formula : C₁₄H₁₁ClO₄

- Molecular Weight : 286.69 g/mol

- Structural Impact : Chlorine’s electron-withdrawing effect enhances electrophilic reactivity.

- Analytical Data : Characterized by LC-ESI-QTOF mass spectrometry (CE 10 eV, [M+H]⁺) .

2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone

- CAS No.: [727-71-9]

- Molecular Formula : C₁₄H₁₂O₄

- Molecular Weight : 244.25 g/mol

- Synthesis: Hoesch reaction of phenylacetonitrile with phloroglucinol (yield: 43%) .

- Comparison : Lacks substituents on the phenyl ring, simplifying interactions but reducing functional diversity.

Extended Carbon Chain Derivatives: Phloretin

- IUPAC Name : 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one

- CAS No.: [60-82-2]

- Molecular Formula : C₁₅H₁₄O₅

- Molecular Weight : 274.27 g/mol

- Key Properties :

- Structural Distinction: A dihydrochalcone with a three-carbon chain, enabling enhanced membrane permeability compared to acetophenone derivatives .

Alkoxy and Aryloxy Derivatives

2-(Phenylmethoxy)-1-(2,4,6-trihydroxyphenyl)ethanone

- CAS No.: [322405-72-1]

- Molecular Formula : C₁₅H₁₄O₅

- Molecular Weight : 274.27 g/mol

- Physical Properties :

- Applications: Studied as a metabolite of icariin (a flavonoid from Epimedium species) .

2-(4-Ethylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone

- CAS No.: [243657-62-7]

- Molecular Formula : C₁₅H₁₄O₅

- Molecular Weight : 274.27 g/mol

- Synthesis: Hoesch reaction of p-ethylphenoxyacetonitrile with phloroglucinol (yield: 88%) .

Comparative Data Table

Key Findings and Implications

- Halogen substituents (e.g., chlorine) enhance electrophilicity, influencing reactivity in synthetic pathways .

- Biological Activity: Phloretin’s extended carbon chain enables unique interactions with transporters (e.g., SGLT1), unlike acetophenone derivatives . Benzyloxy derivatives (e.g., [322405-72-1]) may serve as markers for flavonoid metabolism .

- Synthetic Routes: Hoesch reactions are widely employed for acetophenone derivatives, with yields varying by substituent (30–88%) .

Biologische Aktivität

2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, also known by its CAS number 15485-65-1, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This compound is recognized as an intermediate in the synthesis of Genistein, a well-known flavonoid with various biological activities. The structural formula indicates that it possesses multiple hydroxyl groups, which are often associated with enhanced biological activity due to their ability to engage in hydrogen bonding and redox reactions.

- Molecular Formula : C15H14O4

- Molecular Weight : 260.24 g/mol

- CAS Number : 15485-65-1

The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which are critical for various biological applications.

Antioxidant Activity

Research has shown that flavonoids and their derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals and reduce oxidative stress. Studies indicate that compounds with multiple hydroxyl groups can effectively donate electrons to neutralize free radicals, thereby protecting cellular components from oxidative damage .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. For instance, it has been reported to exhibit inhibitory effects on Methicillin-resistant Staphylococcus aureus (MRSA) at concentrations comparable to standard antibiotics like vancomycin. This activity is likely linked to the structural features that enhance interaction with microbial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory process. This property positions it as a potential therapeutic agent for conditions characterized by chronic inflammation .

Cytotoxicity and Cancer Research

The compound's cytotoxic effects have also been explored in various cancer cell lines. Preliminary studies indicate that it can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways. The IC50 values observed suggest that it may be effective at relatively low concentrations, making it a candidate for further development in cancer therapeutics .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of various flavonoids found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a natural preservative in food systems .

- Cancer Cell Line Research : In a series of experiments involving breast cancer cell lines (MCF-7), treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with varying concentrations of the compound .

- Inflammation Model Study : An animal model study showed that administration of the compound led to a decrease in inflammation markers following induced arthritis. This suggests its potential use in managing inflammatory diseases .

Q & A

Q. What are the established synthetic protocols for 2-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, and how do reaction conditions affect yield?

A validated method involves refluxing equimolar amounts of 2,4,6-trihydroxyacetophenone (18.6 mg, 0.1 mmol) and 2-amino-4-nitrophenol (15.4 mg, 0.1 mmol) in ethanol for 4 hours, followed by slow crystallization. Ethanol acts as both solvent and mild acid catalyst. Yield optimization requires strict control of reflux duration and stoichiometry; deviations may lead to byproducts like Schiff bases or decomposition .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolves bond lengths (e.g., mean C–C = 0.005 Å) and torsion angles (e.g., O3–C1–C6–N2 = 3.0°) with high precision (R factor = 0.054) .

- IR spectroscopy : Hydroxyl (3200–3600 cm⁻¹) and carbonyl (1660–1700 cm⁻¹) stretches are diagnostic. Data acquired in CCl4/CS2 solutions minimize solvent interference .

- NMR : Aromatic proton environments (δ 6.5–7.5 ppm) and hydroxyl coupling patterns confirm substitution patterns .

Q. What solubility properties guide purification strategies for this polyhydroxy acetophenone?

The compound is sparingly soluble in cold ethanol but dissolves upon heating, enabling gradient recrystallization. Partition coefficients in ethyl acetate/water (logP ≈ 1.2) suggest liquid-liquid extraction for impurity removal. Purity is assessed via melting point (mp > 200°C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle safety and stability concerns during experimental work?

- Degradation mitigation : Continuous cooling (4°C) prevents thermal decomposition during prolonged experiments. Avoid exposure to UV light, which accelerates phenolic oxidation .

- Safety protocols : Use PPE (gloves, goggles) and ensure ventilation. In case of skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can co-crystallization with phenolic derivatives modulate this compound's supramolecular structure?

Co-crystallization with 2-amino-4-nitrophenol (1:1 molar ratio) forms hydrogen-bonded networks (e.g., O–H···N interactions at 2.7–3.0 Å). X-ray analysis reveals a triclinic crystal system (space group P1) with Z = 2. Such modifications enhance solubility in polar aprotic solvents (e.g., DMSO) by disrupting π-π stacking .

Q. What experimental design considerations address discrepancies in thermodynamic data for derivatives?

Cross-validate boiling points (e.g., Tboil = 469.2 K) using static (vapor pressure) and dynamic (gas chromatography) methods. Discrepancies often arise from impurities; pre-purify samples via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via mass spectrometry .

Q. How does pH influence the compound's stability in aqueous matrices, and how can degradation be quantified?

Under alkaline conditions (pH > 9), the compound undergoes hydrolysis to form 2,4,6-trihydroxybenzoic acid. Monitor degradation via UV-Vis spectroscopy (λmax = 280 nm) at 12-hour intervals. Buffer systems (e.g., phosphate, pH 7.4) stabilize the compound for ≤24 hours at 25°C .

Q. What computational methods predict intermolecular interactions in co-crystals?

Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates hydrogen-bond energies (e.g., O–H···O = −15 kcal/mol). Pair these with Molecular Electrostatic Potential (MEP) maps to identify nucleophilic/electrophilic sites for co-former selection .

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) alter biological activity?

Methylation of hydroxyl groups (e.g., 4'-methoxy derivatives) reduces antioxidant capacity (IC50 DPPH assay increases from 12 μM to 45 μM) but enhances lipophilicity (logP from 1.2 to 2.8), improving blood-brain barrier penetration in pharmacokinetic models .

Q. What strategies resolve contradictions in spectral data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.